molecular formula C27H20O4 B2760772 2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone CAS No. 337921-50-3

2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone

Cat. No. B2760772
CAS RN: 337921-50-3
M. Wt: 408.453
InChI Key: IHFOCWUXWQQKET-QJOMJCCJSA-N
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Description

2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone, also known as FMe-Phen, is a synthetic compound that has shown promising results in various scientific research applications. This compound belongs to the class of indanone derivatives, which have been extensively studied for their potential therapeutic properties.

Scientific Research Applications

Greenish Metal-Lustrous Organic Crystals

One study discusses the formation of greenish metal-lustrous organic crystals from compounds related to "2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone." These compounds exhibit strong absorption in the visible to near-infrared range, resulting in their distinctive coloration. The structural analysis reveals an approximately flat π-system and a ribbon structure arrangement, which might be useful in developing new materials with specific optical properties (Ogura et al., 2006).

Synthesis and Mesomorphic Properties of Liquid Crystalline Polyacetylenes

Another study focuses on the synthesis of side-chain liquid crystalline polyacetylenes, which contain phenyl benzoate mesogens with either cyano or methoxy tails. The research demonstrates the ability to tune molecular alignments through simple mechanical perturbations, highlighting the material's potential for use in advanced liquid crystal displays and other devices requiring controlled molecular orientation (Kong & Tang, 1998).

Solvatochromism, Crystallochromism, and Solid State Structures

The solvatochromic and crystallochromic behaviors of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings were investigated. This study provides insights into how molecular interactions in different environments can affect the optical properties of materials, which is crucial for the development of sensors and indicators based on color changes in response to chemical stimuli (El-Sayed et al., 2003).

Photoluminescent Properties of Organic Compounds

Research on 1,4-bis-(α-cyano-4-methoxystyryl)benzenes explores the photoluminescent properties of these compounds. The study reveals significant bathochromic shifts in the emission spectra between crystalline solids and molecular solutions, indicating potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent devices (Loewe & Weder, 2002).

Proton Exchange Membranes for Fuel Cell Applications

A study on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes showcases the development of materials with high proton conductivity and thermal stability. These membranes are suitable for fuel cell applications, demonstrating the potential of "2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone" related compounds in renewable energy technologies (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O4/c1-29-19-12-14-20(15-13-19)31-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-30-21/h2-17,25H,1H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFOCWUXWQQKET-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CO4)C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=CO4)/C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone

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